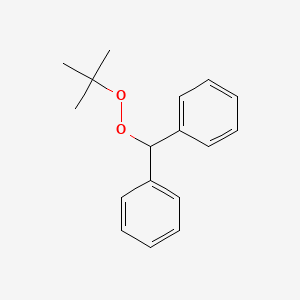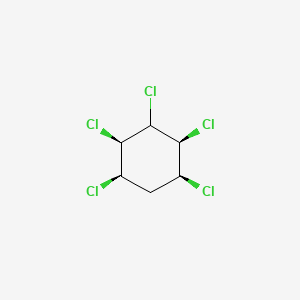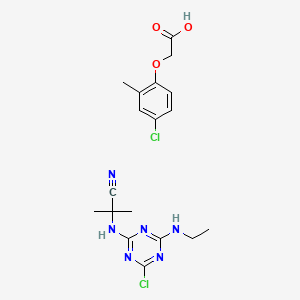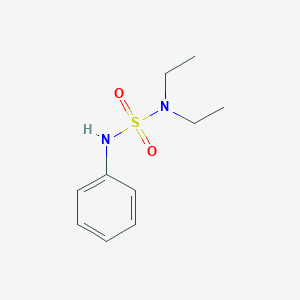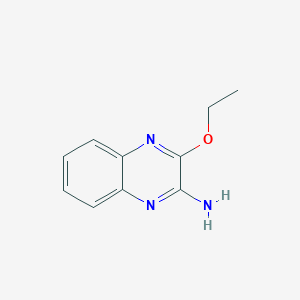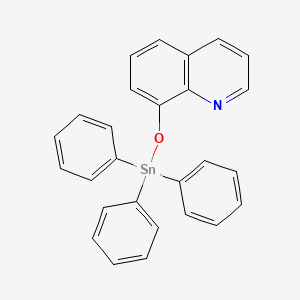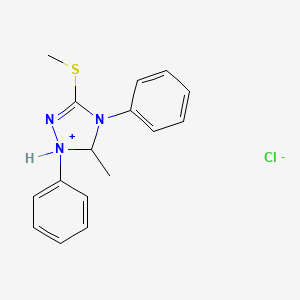![molecular formula C17H15NO4 B14627837 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid CAS No. 56894-44-1](/img/structure/B14627837.png)
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoic acid moiety linked to a phenylpropanoyl group through a carbamoyl linkage. It has been studied for its role in stimulating bone morphogenetic protein-2 (BMP-2) production, which is crucial for bone formation and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in stimulating BMP-2 production, which is important for bone growth and repair.
Industry: Potential use in the development of bone graft materials and other orthopedic applications.
Mechanism of Action
The mechanism of action of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid involves the stimulation of BMP-2 production. BMP-2 is a growth factor that plays a critical role in the differentiation of osteoblasts, the cells responsible for bone formation. The compound binds to specific receptors on the surface of osteoblasts, triggering a signaling cascade that leads to increased BMP-2 production and subsequent bone formation .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]benzoic acid
- **2-[(1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl]benzoic acid analogues
Uniqueness
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is unique due to its specific structure that allows it to effectively stimulate BMP-2 production. This property makes it a promising candidate for therapeutic applications in bone-related disorders, distinguishing it from other similar compounds that may not have the same level of efficacy in promoting bone growth .
Properties
CAS No. |
56894-44-1 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(21)22/h2-11H,1H3,(H,18,20)(H,21,22) |
InChI Key |
GFTSMUMMWMMGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
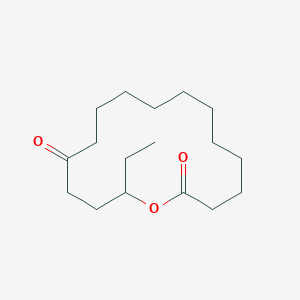
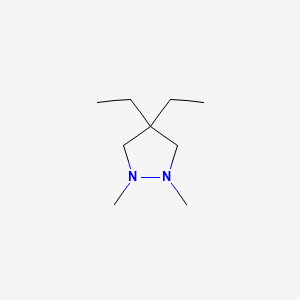
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
